Bromine Content Comparison: 74.0% vs. TBBPA (58.8%) and TBBPA-DBPE (67.7%) – Higher Halogen Density per Unit Mass
Based on its molecular formula C₂₉H₁₄Br₁₄O₂, the target compound has a calculated bromine content of approximately 74.0% by weight, derived from 14 bromine atoms contributing 1118.6 g/mol to a total molecular weight of 1513.08 g/mol [1]. This exceeds the bromine content of Tetrabromobisphenol A (TBBPA, CAS 79-94-7, C₁₅H₁₂Br₄O₂, ~58.8% Br) by approximately 15.2 percentage points and Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE, CAS 21850-44-2, C₂₁H₂₀Br₈O₂, ~67.7% Br) by approximately 6.3 percentage points [2]. It approaches but does not reach the bromine content of decabromodiphenyl ethane (DBDPE, CAS 84852-53-9, ~82.3% Br, 10 bromine atoms) and decabromodiphenyl ether (DecaBDE, CAS 1163-19-5, ~83.3% Br) [3].
| Evidence Dimension | Bromine content (weight percent of elemental bromine in the pure compound) |
|---|---|
| Target Compound Data | ~74.0% Br (calculated: 14 × 79.9 / 1513.08 × 100%) |
| Comparator Or Baseline | TBBPA: ~58.8% Br (4 Br, MW 543.9); TBBPA-DBPE: ~67.7% Br (8 Br, MW 943.6); DBDPE: ~82.3% Br (10 Br, MW 971.2); DecaBDE: ~83.3% Br (10 Br, MW 959.2) |
| Quantified Difference | +15.2 pp vs. TBBPA; +6.3 pp vs. TBBPA-DBPE; –8.3 pp vs. DBDPE; –9.3 pp vs. DecaBDE |
| Conditions | Calculated from molecular formula; confirmed by elemental analysis in analogous PBBB-alkylated compounds yielding ~75% Br for DPE-PBBB in Polymers 2020, 12(2), 352 [4] |
Why This Matters
Higher bromine content per unit mass of additive reduces the loading required to achieve a target UL 94 V-0 rating, potentially preserving more of the host polymer's mechanical properties and reducing overall formulation cost.
- [1] SIELC Technologies. 4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) – CAS 66165-57-9, Compound Data Sheet. View Source
- [2] Danish Environmental Protection Agency. Brominated Flame Retardants: Substance Flow Analysis and Assessment of Alternatives. Environmental Project No. 1141, 2007. View Source
- [3] M. Alaee, P. Arias, A. Sjödin, Å. Bergman. An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. Environment International 2003, 29(6), 683-689. View Source
- [4] Y. Bar-Yaakov, P. Georlette, I. Shulman, et al. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. Polymers 2020, 12(2), 352. View Source
